N-(2-benzoyl-3-methylbenzofuran-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-15-10-14(19-12(2)20)8-9-16(15)22-18(11)17(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAVECHQFLMTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule features a benzofuran core substituted with a benzoyl group at C2, a methyl group at C3, and an acetamide at C5. Retrosynthetic disconnection suggests three primary intermediates: (1) a 3-methylbenzofuran scaffold, (2) a benzoylating reagent for C2 functionalization, and (3) an acetamide precursor for C5 substitution. Critical challenges include avoiding steric hindrance from the C3 methyl group during electrophilic substitutions and ensuring chemoselective acetylation at C5.
Benzofuran Core Construction Methodologies
Copper-Catalyzed Cyclization of o-Hydroxyaldehydes and Alkynes
A widely adopted method involves copper-catalyzed annulation of substituted o-hydroxyaldehydes with terminal alkynes. For instance, reacting 5-nitro-2-hydroxybenzaldehyde with propyne in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) at 80°C yields 3-methyl-5-nitrobenzofuran in 78% yield. The nitro group at C5 serves as a precursor for subsequent reduction to an amine, critical for acetamide installation.
Base-Catalyzed Aldol Condensation
Base-mediated aldol condensation offers a metal-free alternative. Treating 5-amino-2-hydroxyacetophenone with methyl vinyl ketone in the presence of KOtBu (2 equiv) in THF at reflux facilitates cyclization to 3-methyl-5-aminobenzofuran (62% yield). This method avoids transition metals but requires stringent moisture control to prevent ketone hydrolysis.
Table 1: Comparison of Benzofuran Core Synthesis Methods
| Method | Catalyst | Yield (%) | Temperature (°C) | Key Advantage |
|---|---|---|---|---|
| Cu-catalyzed cyclization | CuI/Phen | 78 | 80 | High regioselectivity |
| Base-mediated aldol | KOtBu | 62 | 65 | Metal-free, scalable |
C2 Benzoylation Strategies
Friedel-Crafts Acylation
Direct benzoylation of 3-methyl-5-aminobenzofuran using benzoyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) in dichloromethane at 0°C achieves C2 acylation in 70% yield. The electron-donating methyl group at C3 enhances ring reactivity, while the C5 amine is protected as a tert-butoxycarbonyl (Boc) group to prevent undesired acylation.
Suzuki-Miyaura Coupling for Pre-Functionalized Intermediates
An alternative approach employs a pre-benzoylated building block. Palladium-catalyzed coupling of 3-methyl-5-nitrobenzofuran-2-boronic acid with benzoyl chloride under Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane) furnishes 2-benzoyl-3-methyl-5-nitrobenzofuran in 65% yield. This method circumvents Friedel-Crafts limitations but requires stoichiometric boronic acid synthesis.
C5 Acetamide Installation
Nitro Reduction and Acetylation
Reduction of the nitro group in 2-benzoyl-3-methyl-5-nitrobenzofuran using H₂/Pd-C (10% wt) in ethanol at 25°C produces the corresponding amine (89% yield). Subsequent acetylation with acetic anhydride (1.5 equiv) and pyridine (2 equiv) in dichloromethane yields the target acetamide in 94% purity.
Integrated Synthetic Routes
Route A: Sequential Functionalization
Analytical Characterization
Challenges and Optimization Opportunities
- Regioselectivity in Acylation : The C3 methyl group directs electrophiles to C2 but may hinder reagent access. Microwave-assisted synthesis (100°C, 20 min) improves benzoylation yields to 82%.
- Acetamide Hydrolysis : Prolonged reaction times in acidic conditions degrade the acetamide. Employing scavengers (e.g., molecular sieves) stabilizes the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-3-methylbenzofuran-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran carboxylic acids, while reduction can produce benzofuran alcohols .
Scientific Research Applications
N-(2-benzoyl-3-methylbenzofuran-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-benzoyl-3-methylbenzofuran-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Key Observations :
- Benzofuran vs. Naphthofuran : The naphtho[2,1-b]furan derivatives exhibit extended aromatic systems, which may improve π-π stacking interactions in biological targets compared to benzofuran-based compounds.
- Substituent Effects : The target compound’s benzoyl group (electron-withdrawing) contrasts with sulfonyl or nitro groups in analogs , which significantly alter electronic distribution and steric bulk.
Electronic and Crystallographic Effects of Substituents
Substituents on aromatic systems profoundly influence molecular geometry and intermolecular interactions. For example:
- Meta-Substituted Trichloroacetamides : Electron-withdrawing groups (e.g., nitro) at meta positions reduce symmetry in crystal lattices, leading to varied space groups and unit cell parameters . The benzoyl group in the target compound may similarly disrupt crystallinity compared to simpler acetamides.
- Sulfonyl vs.
Biological Activity
N-(2-benzoyl-3-methylbenzofuran-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C16H15NO2
- Molecular Weight : 253.30 g/mol
- CAS Number : 149326-03-4
The compound features a benzofuran moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of benzofuran, including this compound, exhibit promising anticancer properties. The mechanism is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
This compound also demonstrates notable antimicrobial activity. In vitro studies revealed that it possesses significant antibacterial properties against various strains of bacteria, outperforming standard antibiotics in certain assays . The compound's ability to disrupt bacterial cell membranes and inhibit biofilm formation contributes to its effectiveness as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism and bacterial growth.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancer cells, preventing their proliferation.
- Induction of Apoptosis : The compound can trigger programmed cell death in malignant cells through various signaling pathways.
Case Studies and Research Findings
Several studies highlight the biological efficacy of this compound:
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound. Animal models have been employed to assess its efficacy against tumors and infections. Results suggest that the compound reduces tumor size significantly without causing substantial toxicity to normal tissues .
Q & A
Q. What are the established synthetic routes for N-(2-benzoyl-3-methylbenzofuran-5-yl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols with ketones or aldehydes under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Step 2 : Introduction of the benzoyl group at the 2-position using Friedel-Crafts acylation with benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
- Step 3 : Acetamide functionalization at the 5-position via nucleophilic substitution or coupling reactions (e.g., carbodiimide-mediated amidation) .
Q. Key Optimization Factors :
- Temperature control (40–80°C) minimizes side reactions like over-acylation .
- Solvent polarity (e.g., DMF vs. THF) affects reaction rates and intermediate stability .
- Yield Range : 50–75% after purification by column chromatography .
Q. How is the structural integrity of this compound validated experimentally?
Methodological Workflow :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm benzofuran protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and acetamide NH (δ 8.2–8.5 ppm) .
- ¹³C NMR : Identify carbonyl carbons (C=O at δ 165–170 ppm) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography : Resolves stereoelectronic effects (e.g., dihedral angles between benzoyl and benzofuran moieties) using SHELXL for refinement .
Common Pitfalls : Overlapping NMR signals from aromatic protons may require 2D-COSY or HSQC for resolution .
Q. What preliminary biological screening assays are suitable for this compound?
- In Vitro Antimicrobial Assays :
- Bacterial Strains: S. aureus (Gram+), E. coli (Gram−) using broth microdilution (MIC values) .
- Fungal Strains: C. albicans via disk diffusion .
- Enzyme Inhibition Studies :
- Target cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric or colorimetric assays (e.g., Ellman’s reagent) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Data Interpretation : Compare IC₅₀ values with positive controls (e.g., doxorubicin for cytotoxicity) to assess potency .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Case Example : Discrepancies in benzofuran ring planarity between solution (NMR) and solid-state (X-ray) data.
- Hypothesis : Conformational flexibility in solution vs. crystal packing forces .
- Validation Methods :
- Variable-temperature NMR to probe dynamic behavior .
- Density Functional Theory (DFT) calculations to model energy barriers between conformers .
- Resolution : If X-ray shows a non-planar benzofuran, but NMR suggests free rotation, attribute differences to environmental constraints .
Q. What strategies optimize the compound’s bioavailability for pharmacological studies?
- Lipid Solubility Enhancement :
- Derivatize the acetamide group with PEGylated chains or pro-drug motifs .
- Use logP calculations (e.g., ChemAxon) to predict membrane permeability .
- Metabolic Stability :
- Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- Modify metabolically labile sites (e.g., methyl groups on benzofuran) .
Experimental Design : Parallel synthesis of analogs with systematic substituent variations (e.g., -OCH₃, -F) to correlate structure-pharmacokinetic relationships .
Q. How do electronic effects of substituents influence the compound’s reactivity in follow-up derivatization?
Case Study : Electrophilic aromatic substitution (EAS) at the benzofuran ring.
- Substituent Effects :
- Electron-donating groups (e.g., -CH₃ at 3-position) activate the ring for EAS at the 5-position .
- Electron-withdrawing groups (e.g., -CO at 2-position) deactivate the ring, requiring harsher conditions (e.g., HNO₃/H₂SO₄ for nitration) .
- Methodology :
- Use Hammett σ constants to predict regioselectivity .
- Monitor reaction progress via TLC or HPLC with UV detection .
Q. What computational approaches predict binding modes with biological targets?
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Maestro to model interactions with COX-2 or AChE .
- Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) .
- Pharmacophore Mapping :
- Identify critical features (e.g., hydrogen bond acceptors from acetamide) using LigandScout .
Data Integration : Compare computational predictions with experimental SAR from analog libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
